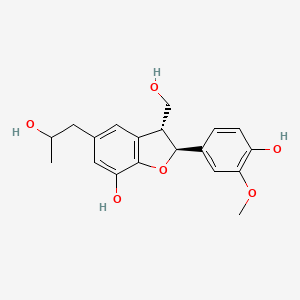![molecular formula C9H19NO2 B13096470 tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
tert-butyl N-[(2S)-butan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-butan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-butan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2S)-butan-2-yl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane.
Acidic or Basic Hydrolysis: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Amines: Hydrolysis of this compound yields the corresponding amine.
Substituted Carbamates: Substitution reactions yield various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(2S)-butan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions and can be easily removed by treatment with acids or bases .
Biology and Medicine: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This allows for the selective modification of other functional groups without affecting the amine .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group for complex synthetic routes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-butan-2-yl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine from unwanted reactions during synthesis. The compound can be removed by hydrolysis, which breaks the carbamate bond and releases the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the butan-2-yl group.
tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the butan-2-yl group.
tert-Butyl isocyanide: Isomeric with tert-butyl N-[(2S)-butan-2-yl]carbamate but contains an isocyanide group instead of a carbamate.
Uniqueness: this compound is unique due to the presence of the butan-2-yl group, which can influence its reactivity and stability compared to other tert-butyl carbamates. This makes it particularly useful in specific synthetic applications where the butan-2-yl group provides additional steric or electronic effects .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
JOLOYYRHPUVBJM-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H](C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



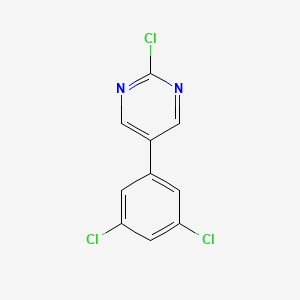
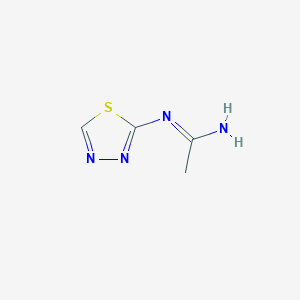
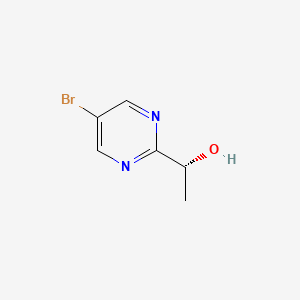
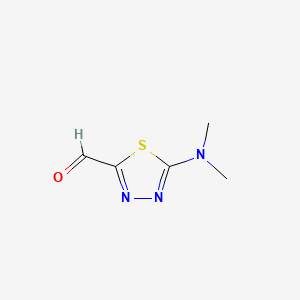

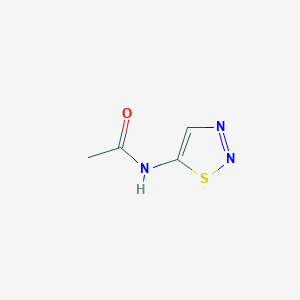
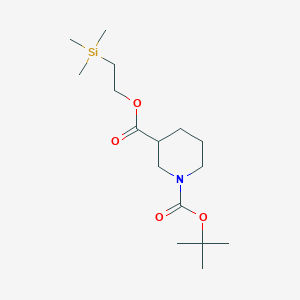
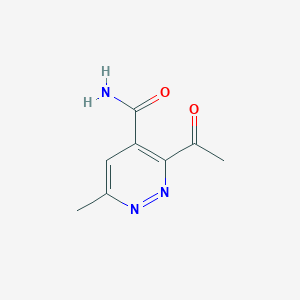

![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)

